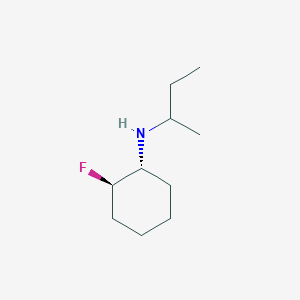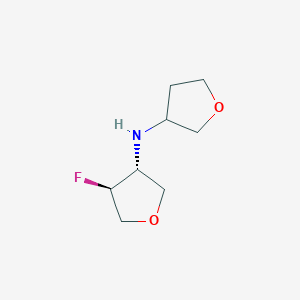![molecular formula C12H23NO B1485657 1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol CAS No. 2201315-15-1](/img/structure/B1485657.png)
1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
Descripción general
Descripción
1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol, commonly known as 2-EPCB, is an organic compound that has been gaining popularity in the fields of synthetic organic chemistry, drug discovery and development, and biochemistry. 2-EPCB has a variety of uses, including as a building block in the synthesis of other compounds, as a catalyst in certain reactions, and as a drug target in drug discovery.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The study of crystal structures of compounds with cyclobutane rings provides insights into their chemical behavior and potential applications. For instance, the crystal structure analysis of cyclobutane derivatives has revealed important biological activities, including antibacterial effects. Such analyses contribute to the understanding of the molecular arrangement and potential chemical reactivity (Sarı et al., 2002).
Antimicrobial Activity
Compounds incorporating cyclobutane rings have shown significant antimicrobial activities. A study reported the synthesis of Schiff base ligands containing cyclobutane and thiazole rings, which, along with their metal complexes, displayed activity against various microorganisms, highlighting their potential as antimicrobial agents (Cukurovalı et al., 2002).
Lewis Acid-Catalyzed Reactions
Lewis acid-catalyzed cascade constructions of functionalized cyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes and prop-2-yn-1-ols or their methyl ethers demonstrate the versatility of cyclobutane derivatives in organic synthesis. These reactions provide a method for the synthesis of complex molecules, offering a broad range of potential applications in medicinal chemistry and material science (Yao & Shi, 2007).
Atom-economic Synthesis
The atom-economic synthesis of cyclobuta[a]naphthalen-4-ols via a base-promoted [2 + 2] cycloaddition/1,6-nucleophilic addition cascade showcases the efficiency of utilizing cyclobutane units in chemical syntheses. This approach enables the direct construction of C(sp3)-C(sp3) bonds, yielding products with a cyclobutene unit that contains both an aryl and alkyl group, highlighting the potential for creating structurally diverse and complex molecules (Wang et al., 2018).
Novel Compounds and Biological Profiles
Research on novel sigma receptor ligands involving cyclobutane derivatives has unveiled compounds with high affinity for sigma subtypes, exhibiting significant biological activities without major interactions with other receptors. This suggests potential applications in the development of therapeutic agents targeting specific biological pathways (Prezzavento et al., 2007).
Propiedades
IUPAC Name |
1-[(2-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-11-6-3-4-9-13(11)10-12(14)7-5-8-12/h11,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQRFHCMBAOEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(prop-2-yn-1-yl)-1H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485574.png)

![(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485580.png)
![1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485582.png)
![2-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485584.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485586.png)
![(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485588.png)


![(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1485593.png)
![(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine](/img/structure/B1485594.png)

![1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane](/img/structure/B1485596.png)
![1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane](/img/structure/B1485597.png)